N-(2-Aminopropanoyl)norleucine
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Overview
Description
N-(2-Aminopropanoyl)norleucine is a synthetic amino acid derivative It is structurally characterized by the presence of an amino group attached to the second carbon of the propanoyl group, which is further linked to norleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminopropanoyl)norleucine typically involves the reaction of norleucine with 2-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, Escherichia coli strains can be engineered to overexpress specific enzymes that catalyze the formation of this compound from precursor molecules like norleucine and 2-aminopropanoic acid .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminopropanoyl)norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
N-(2-Aminopropanoyl)norleucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study protein structure and function.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating enzyme activity.
Industry: Utilized in the production of biopharmaceuticals and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-Aminopropanoyl)norleucine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. It may interact with specific molecular targets, such as enzymes, and modulate their activity by altering the conformation of the active site or by participating in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Norleucine: An isomer of leucine with similar biochemical properties.
Norvaline: An isomer of valine that shares similar metabolic pathways with norleucine.
Aminocaproic Acid: A similar amino acid derivative used in various biochemical applications.
Uniqueness
N-(2-Aminopropanoyl)norleucine is unique due to its specific structural features, which allow it to be incorporated into peptides and proteins in a manner that can modulate their function. This makes it a valuable tool in protein engineering and drug discovery, where precise control over protein structure and activity is essential .
Properties
Molecular Formula |
C9H18N2O3 |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2S)-2-(2-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1 |
InChI Key |
RSIYBPVKRVHPQK-MLWJPKLSSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)C(C)N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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